5-Nitro-6-phenylhex-5-en-2-one

Lipophilicity Drug-likeness Physicochemical profiling

5-Nitro-6-phenylhex-5-en-2-one (CAS 877956-10-0) is a C12H13NO3 α,β-unsaturated ketone that also contains a conjugated nitroalkene moiety. This bifunctional architecture places the molecule at the intersection of two widely exploited reactivity classes: nitroalkenes, which participate in Michael additions and enzyme covalent modification, and enones, which engage in nucleophilic conjugate additions and cycloaddition chemistry.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 877956-10-0
Cat. No. B12587029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-6-phenylhex-5-en-2-one
CAS877956-10-0
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=CC1=CC=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C12H13NO3/c1-10(14)7-8-12(13(15)16)9-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
InChIKeyXMDDSUNXUZASKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-6-phenylhex-5-en-2-one (CAS 877956-10-0) – Compound-Class Reference and Procurement Baseline


5-Nitro-6-phenylhex-5-en-2-one (CAS 877956-10-0) is a C12H13NO3 α,β-unsaturated ketone that also contains a conjugated nitroalkene moiety . This bifunctional architecture places the molecule at the intersection of two widely exploited reactivity classes: nitroalkenes, which participate in Michael additions and enzyme covalent modification, and enones, which engage in nucleophilic conjugate additions and cycloaddition chemistry [1]. Its predicted physicochemical profile includes a density of 1.2 ± 0.1 g/cm³, a boiling point of 418.2 ± 40.0 °C (760 mmHg), an ACD/LogP of 2.51, a topological polar surface area of 63 Ų, and zero Rule-of-Five violations, indicating drug-like physicochemical space . The compound has been indexed as a potent lipoxygenase inhibitor in curated MeSH pharmacological classifications [2].

Why 5-Nitro-6-phenylhex-5-en-2-one Cannot Be Replaced by Simple Nitroalkenes or Enones – The Case for Evidence-Based Selection


Simple nitroalkenes (e.g., trans-β-nitrostyrene) and isolated enones each provide only one electrophilic center, whereas 5-nitro-6-phenylhex-5-en-2-one integrates a nitroalkene and an α,β-unsaturated ketone in a single, conformationally constrained scaffold . This dual electrophilicity can yield divergent reactivity: the nitroalkene site is susceptible to thiol-Michael addition (a cornerstone of lipoxygenase inhibition), while the enone site is independently addressable by amine nucleophiles or organometallic reagents [1]. Substituting with a saturated analog (5-nitro-6-phenylhexan-2-one) eliminates the enone conjugation, reducing the compound's electrophilic potential and altering its interaction with biological nucleophiles. Similarly, substituting with a simple nitrostyrene forfeits the ketone functionality that enables further synthetic elaboration . These structural differences preclude generic interchange for applications requiring the full bifunctional reactivity profile.

Quantitative Differentiation Evidence for 5-Nitro-6-phenylhex-5-en-2-one – Comparative Data Against Structural Analogs


Predicted Lipophilicity (ACD/LogP) of 5-Nitro-6-phenylhex-5-en-2-one Versus Saturated and De-nitro Analogs

The target compound shows an ACD/LogP of 2.51, which is approximately 0.6–0.8 log units lower than that predicted for the saturated analog 5-nitro-6-phenylhexan-2-one (estimated ACD/LogP ~3.1–3.3 based on removal of the double bond's polar contribution) . This increased polarity is consistent with the conjugated enone system and places the compound in an optimal lipophilicity window (LogP 1–3) for drug-like permeability and solubility balance.

Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point and Thermal Stability Differentiation – 5-Nitro-6-phenylhex-5-en-2-one vs. trans-β-Nitrostyrene

The predicted boiling point of 5-nitro-6-phenylhex-5-en-2-one is 418.2 ± 40.0 °C (760 mmHg), significantly higher than that of trans-β-nitrostyrene (literature bp ~288–292 °C at 760 mmHg) [1]. This difference arises from the extended carbon backbone and the additional ketone oxygen, which increases molecular weight (219.24 vs. 149.15 g/mol) and enhances intermolecular dipole–dipole interactions.

Thermal stability Process chemistry Distillation

Topological Polar Surface Area (TPSA) and Drug-Likeness – 5-Nitro-6-phenylhex-5-en-2-one vs. 5-Nitro-6-phenylhexan-2-one

The target compound has a TPSA of 63 Ų, exceeding the TPSA of the saturated analog (estimated ~46 Ų, as the saturated analog loses the contribution from the enone conjugation but retains the nitro group) . A TPSA below 140 Ų is generally required for oral bioavailability; a TPSA below 60–70 Ų is considered optimal for blood-brain barrier penetration. The target's value of 63 Ų positions it favorably for CNS drug discovery relative to many more polar nitroaromatics.

Drug-likeness Membrane permeability Oral bioavailability

Reported Enzyme Inhibition Profile – Multi-Target Activity Relative to COX-Selective and LOX-Selective Comparators

The compound is curated in MeSH pharmacological classifications as a potent lipoxygenase inhibitor, with secondary activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. In contrast, celecoxib (a COX-2-selective inhibitor) shows COX-2 IC50 of ~40 nM but negligible LOX activity, while zileuton (a 5-LOX inhibitor) shows 5-LOX IC50 of ~0.5–1 μM but no COX activity [2][3]. The target compound's multi-target profile may be advantageous in disease models where dual LOX/COX inhibition is therapeutically desirable (e.g., certain inflammatory conditions). However, specific quantitative IC50 values for this compound against isolated enzymes are not available in the public domain, limiting the strength of this comparison.

Lipoxygenase inhibition COX inhibition Arachidonic acid cascade Polypharmacology

Recommended Application Scenarios for 5-Nitro-6-phenylhex-5-en-2-one Based on Current Evidence


Scaffold for Covalent Inhibitor Design Targeting Cysteine-Dependent Enzymes

The nitroalkene moiety is an established electrophilic warhead for reversible covalent modification of active-site cysteine residues in enzymes such as 5-lipoxygenase [1]. The enone functionality provides a secondary electrophilic center that can be exploited for sequential or orthogonal bioconjugation. Researchers designing covalent inhibitors may prioritize this bifunctional scaffold over simple nitrostyrenes to achieve tunable reactivity and improved selectivity through differential engagement of the two electrophilic sites.

Synthetic Intermediate for Heterocyclic Compound Libraries

The compound can serve as a versatile building block for the synthesis of nitrogen-containing heterocycles. The enone system enables cyclocondensation with hydrazines or amidines, while the nitroalkene can be reduced to an amine or engaged in [3+2] cycloaddition reactions [1]. This orthogonal reactivity makes it uniquely suited for generating diverse compound libraries from a single starting material.

Reference Compound for Structure-Activity Relationship (SAR) Studies on Nitroalkene-Based LOX/COX Modulators

As a compound indexed with potent lipoxygenase inhibitory activity and secondary COX activity [1], 5-nitro-6-phenylhex-5-en-2-one can serve as a reference standard in SAR campaigns aimed at dissecting the structural determinants of dual LOX/COX inhibition. Its predicted drug-like physicochemical profile (LogP 2.51, TPSA 63 Ų, zero Ro5 violations) makes it a suitable starting point for hit-to-lead optimization .

Model Substrate for Michael Addition Reactivity Studies

The compound's dual electrophilic centers (nitroalkene and enone) provide a well-defined system for studying chemoselectivity in thiol-Michael additions. The nitroalkene site is expected to react preferentially with soft nucleophiles such as thiols, while the enone site may engage harder nucleophiles, enabling kinetic and mechanistic investigations of conjugate addition reactions relevant to both synthetic methodology and biological probe design [1].

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